Methyl 5-aminonicotinate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 5-aminonicotinate hydrochloride is C7H9ClN2O2 . Its molecular weight is 188.61 .Physical And Chemical Properties Analysis
Methyl 5-aminonicotinate hydrochloride is an off-white solid . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
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5-Aminolevulinic Acid (5-ALA)
- Scientific Field : Synthetic Biology, Medicine, Agriculture
- Application Summary : 5-ALA is a key precursor for the biosynthesis of tetrapyrrole compounds, with wide applications in medicine, agriculture and other burgeoning fields . It’s used in the treatment of tumors and other diseases, and as an animal feed additive to improve iron status and immune response in livestock .
- Methods of Application : 5-ALA can be synthesized by plants, animals, bacteria, and fungi. There are two biosynthetic pathways of it in nature, C4 pathway and C5 pathway respectively .
- Results or Outcomes : 5-ALA has received widespread attention in recent years due to its potential applications and the disadvantages of chemical synthesis .
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Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (Rhodiasolv PolarClean)
- Scientific Field : Green Chemistry
- Application Summary : Rhodiasolv PolarClean has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results or Outcomes : The new synthesis was found to be more sustainable than the patented routes .
properties
IUPAC Name |
methyl 5-aminopyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h2-4H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADCEAPLNNMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminonicotinate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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